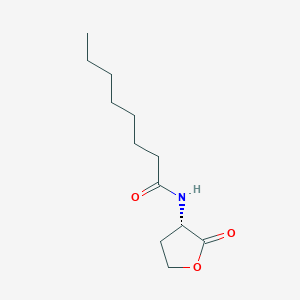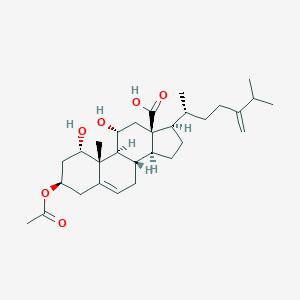
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as TMDQ, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties. TMDQ has been studied extensively for its potential use in various applications, including as a precursor for the synthesis of pharmaceuticals and as a reagent in organic chemistry reactions.
Wirkmechanismus
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a unique mechanism of action, which involves the generation of reactive oxygen species (ROS) in cells. This leads to oxidative stress, which can induce cell death in cancer cells. 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, including the development of new methods for its synthesis and the investigation of its potential use in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and its potential side effects.
Synthesemethoden
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using various methods, including the reaction between 2,3-dichloroquinoxaline and trimethylsilyl cyanide in the presence of a palladium catalyst. Another method involves the reaction of 2,3-dichloroquinoxaline with trimethylsilyl cyanide and sodium borohydride in the presence of a nickel catalyst.
Wissenschaftliche Forschungsanwendungen
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential use in the synthesis of various pharmaceuticals due to its unique chemical properties. It has been used as a precursor in the synthesis of drugs such as quinoline and quinoxaline derivatives, which have shown promising results in the treatment of various diseases, including cancer and tuberculosis.
Eigenschaften
CAS-Nummer |
146739-31-3 |
|---|---|
Produktname |
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one |
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3,3,8-trimethyl-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-5-4-6-8-9(7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14) |
InChI-Schlüssel |
LWIYBOCPCVPJRS-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)NC(C(=O)N2)(C)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)NC(C(=O)N2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



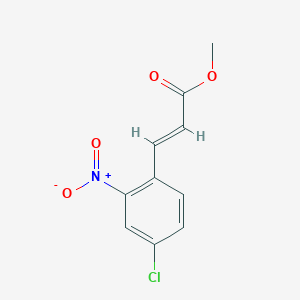


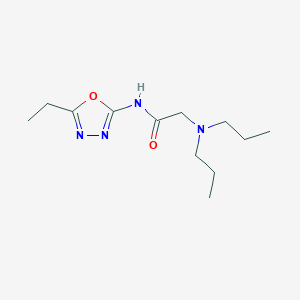
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
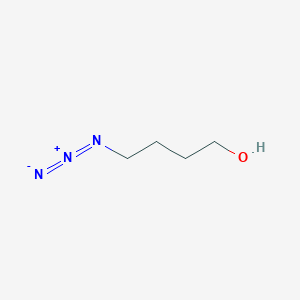
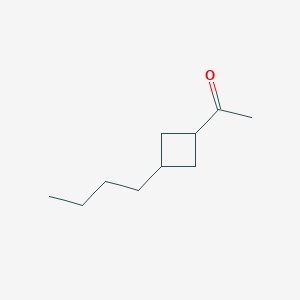


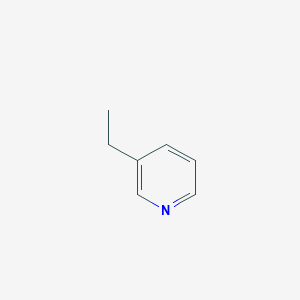
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)
